"spectroscopic data (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate"
"spectroscopic data (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate"
This guide details the spectroscopic characterization (NMR, IR, MS) of Methyl 2-methoxypiperidine-1-carboxylate , a critical intermediate in organic synthesis often generated via the Shono oxidation .
Executive Summary & Compound Identity
Methyl 2-methoxypiperidine-1-carboxylate (also known as N-methoxycarbonyl-2-methoxypiperidine) is a hemiaminal ether protected as a carbamate. It serves as a versatile N-acyliminium ion precursor, widely used in the synthesis of piperidine alkaloids and nitrogen heterocycles.
-
IUPAC Name: Methyl 2-methoxypiperidine-1-carboxylate
-
Molecular Formula: C
H NO -
Molecular Weight: 173.21 g/mol
-
Key Synthetic Route: Electrochemical (Shono) oxidation of methyl piperidine-1-carboxylate in methanol.
Synthesis Context (The "Shono Oxidation")
To understand the impurities and stereochemical nuances in the spectra, one must understand the synthesis. This compound is the classic product of the Shono Oxidation , an anodic oxidation process.[1][2]
Mechanism & Workflow
The reaction proceeds via a two-electron oxidation. The carbamate nitrogen lowers the oxidation potential, allowing the formation of a radical cation, which loses a proton and a second electron to form an N-acyliminium ion. This highly electrophilic intermediate is trapped by the solvent (methanol).
Figure 1: Electrochemical synthesis pathway (Shono Oxidation).
Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Critical Technical Insight (Rotamers): Researchers often misinterpret the NMR spectra of this compound due to rotamerism . The partial double-bond character of the N-C(O) carbamate bond restricts rotation at room temperature.
-
Effect: Signals often appear as broad singlets or split into two unequal populations (approx. 60:40 to 70:30 ratio) in CDCl
. -
Resolution: Running the NMR at elevated temperatures (e.g., 50°C) typically coalesces these peaks into sharp signals.
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2 | 5.20 – 5.50 | Broad Singlet / Multiplet | 1H | Anomeric Proton. Downfield due to the electron-withdrawing N-carbamate and O-methoxy groups. The "signature" peak. |
| N-COOCcH | 3.72 | Singlet | 3H | Carbamate Methyl. Distinct, sharp singlet. Usually the most downfield methyl signal. |
| C2-OcH | 3.25 – 3.40 | Singlet (often split) | 3H | Ether Methoxy. Upfield relative to the ester methyl. |
| H-6 | 2.80 – 4.00 | Broad Multiplet | 2H | N-Methylene. Highly sensitive to rotamers; often appears as a very broad hump at RT. |
| H-3, H-4, H-5 | 1.40 – 1.90 | Multiplets | 6H | Ring Methylenes. Overlapping multiplets typical of the piperidine backbone. |
C NMR Data (100 MHz, CDCl
)
| Position | Shift ( | Assignment Logic |
| C=O | 156.5 | Carbamate Carbonyl. Characteristic carbamate region. |
| C-2 | 80.5 – 82.0 | Hemiaminal Carbon. The most distinct ring carbon, shifted downfield by N and O. |
| N-COOcH | 52.8 | Ester Methyl. |
| C2-OcH | 54.5 – 55.5 | Ether Methyl. |
| C-6 | 39.0 – 41.0 | N-Methylene. Broad/split due to rotamers. |
| C-3, C-4, C-5 | 19.0 – 29.0 | Ring Methylenes. |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carbamate functionality.
-
Carbonyl Stretch (C=O): Strong band at 1690 – 1710 cm
. This is characteristic of urethane (carbamate) carbonyls. -
C-O Stretch: Strong bands in the 1050 – 1250 cm
region, corresponding to the C-O-C ether and N-C-O ester linkages. -
C-H Stretch: 2850 – 2950 cm
(Aliphatic C-H).
C. Mass Spectrometry (MS)
The fragmentation pattern is driven by the stability of the N-acyliminium ion.
-
Molecular Ion (M
): m/z173 (Often weak or absent in EI). -
Base Peak (M - OMe): m/z142 .
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Mechanism: Loss of the methoxy group at C-2 generates the stable N-acyliminium cation. This is the diagnostic peak for
-methoxylated amines.
-
-
Other Fragments:
-
m/z 59 (COOCH
) -
m/z 114 (Loss of COOMe)
-
Figure 2: Primary Mass Spectrometry Fragmentation Pathway.
Experimental Validation Protocol
To generate a standard for spectral verification, follow this established Shono oxidation protocol.
Reagents:
-
Methyl piperidine-1-carboxylate (1.0 equiv)
-
Methanol (Solvent/Nucleophile)[2]
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Tetraethylammonium tosylate (Et
NOTs) (Supporting Electrolyte, 0.05 M)
Procedure:
-
Setup: Use an undivided cell with Carbon rod electrodes (Anode and Cathode).
-
Electrolysis: Dissolve the substrate and electrolyte in MeOH. Pass a constant current (approx. 100-200 mA) through the solution.
-
Monitoring: Pass 2.2 – 2.5 F/mol of electricity. Monitor by TLC (stain with ninhydrin or PMA; the product is less polar than the starting material).
-
Workup: Evaporate MeOH. Resuspend in Et
O/H O. Extract the organic layer. -
Purification: Distillation or flash chromatography (Silica gel, Hexane/EtOAc). Note: The product is acid-sensitive; avoid acidic silica or prolonged exposure to air.
References
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Shono, T. , Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.
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Stahl, S. S. , et al. (2018).[2] Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates Enabled by Aminoxyl Mediators. Journal of the American Chemical Society, 140(36), 11227–11231.
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Goes, S. L. , et al. (2022).[3] Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation. Journal of Chemical Education, 99(9), 3018–3026.
